molecular formula C16H13N3O2 B4401571 5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B4401571
M. Wt: 279.29 g/mol
InChI Key: UVTQIXXNADXFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is an organic compound that features a pyridine ring substituted with an oxadiazole moiety and an allyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the allyloxyphenyl group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The allyloxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate allyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would need to be scaled up, potentially involving techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The allyloxyphenyl group may enhance the compound’s binding affinity or selectivity for certain targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[3-(methoxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 2-{5-[3-(ethoxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 2-{5-[3-(propoxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

Uniqueness

5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that other similar compounds may not. This can lead to the formation of unique products and potentially novel applications in various fields.

Properties

IUPAC Name

5-(3-prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-2-10-20-13-7-5-6-12(11-13)16-18-15(19-21-16)14-8-3-4-9-17-14/h2-9,11H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTQIXXNADXFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.